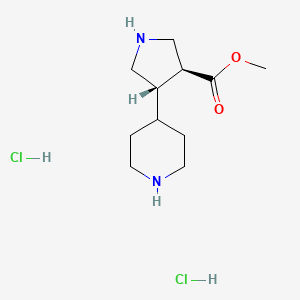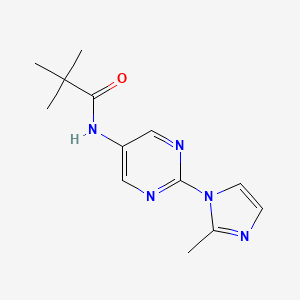![molecular formula C18H14F3N5O5 B2497209 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one CAS No. 343373-30-8](/img/structure/B2497209.png)
2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves base-catalyzed Claisen-Schmidt condensation reactions, as demonstrated in the synthesis of chalcone derivatives which could potentially share synthetic pathways with the compound due to structural similarities in functional groups and reactive sites (Salian et al., 2018). Additionally, the construction of structurally interesting energetic triazoles from 1-amino-1-hydrazino-2,2-dinitroethylene highlights another synthetic approach that could be adapted for synthesizing compounds with similar energetic and functional properties (Chinnam, Staples, & Shreeve, 2020).
Molecular Structure Analysis
Crystal structure analyses provide insights into the molecular structure, including bond lengths and angles, which are crucial for understanding the reactivity and stability of compounds. For instance, studies on crystal structures of related compounds have revealed specific dihedral angles and intra-molecular hydrogen bonding, indicating how structural attributes can influence stability and interactions (Ünver et al., 2009).
Chemical Reactions and Properties
The reactivity of similar compounds, such as those containing 1,2,4-triazole rings, with various reagents underlines the versatility of these structures in forming new bonds and compounds. For example, the reactivity of 1-amino-1-hydrazino-2,2-dinitroethylene in constructing energetic triazoles suggests potential pathways for introducing or modifying functional groups in the target compound (Chinnam, Staples, & Shreeve, 2020).
Physical Properties Analysis
The physical properties, such as thermal stability and melting points, are crucial for determining the suitability of compounds for various applications. The evaluation of thermal stability in energetic 1,2,4-triazoles, for example, provides valuable insights into how structural features like bond lengths of chemical substituents can influence thermal behavior, which is relevant for assessing the safety and handling of the compound (Rao et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds and potential for forming specific products, are integral for understanding the applications and behavior of the compound under different conditions. The synthesis and characterization of related compounds, highlighting their functional groups and potential reactivity, suggest methods for exploring the chemical properties of the target compound through similar analytical techniques (Ding et al., 2009).
Aplicaciones Científicas De Investigación
Thermal Stability and Acoustic Fingerprint Spectra
The compound's thermal stability and acoustic fingerprint spectra have been studied using pulsed photoacoustic techniques. The research indicated that the bond lengths of chemical substituents attached to the para position of the phenyl ring significantly influence the thermal stability of this and similar nitro-rich 1,2,4-triazoles. These compounds exhibited a multi-step decomposition mechanism and distinctive behavior as propellants and explosives for rocket fuels (Rao, Chaudhary, Kommu, & Sahoo, 2016).
Photoinduced Reactions and Chemical Transformations
The compound's chemistry has been explored through photoinduced reactions, demonstrating its reactivity and potential as a precursor for other chemically interesting molecules. For instance, irradiation of related azirines in the presence of azodicarboxylic acid diethylester yields compounds that further transform into various 1,2,4-triazolines under different conditions, highlighting the compound's versatile reactivity in light-induced conditions (Gilgen, Heimgartner, & Schmid, 1974).
Synthesis of Derivatives and Potential Applications
The compound serves as a building block for synthesizing various derivatives with potential practical applications. Research has demonstrated the synthesis of various trifluoromethyl sulfones and perfluoroalkanesulfonamides from related azole compounds, suggesting its use in creating compounds with diverse functional groups and potential utility in different chemical domains (Meshcheryakov & Shainyan, 2004).
Potential in High-Energy Materials
Derivatives of the compound have been studied for their potential in designing high-energy materials. The structural studies and thermal analysis suggest that certain derivatives exhibit high density and good thermal stability, making them interesting candidates for composite high-energy materials (Semenov, Shevelev, Bruskin, Shakhnes, & Kuz’min, 2017).
Propiedades
IUPAC Name |
2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O5/c1-10(2)11-3-5-13(6-4-11)23-9-22-24(17(23)27)16-14(25(28)29)7-12(18(19,20)21)8-15(16)26(30)31/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGSHYPTTZBINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=NN(C2=O)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2497133.png)

![2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2497136.png)

![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/no-structure.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497141.png)
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2497143.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B2497144.png)

